molecular formula C25H26N4O3S B11643023 (6Z)-2-butyl-5-imino-6-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-butyl-5-imino-6-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11643023
M. Wt: 462.6 g/mol
InChI Key: SAJGBMFURHKLMY-BRDBGPSPSA-N
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Description

(6Z)-2-butyl-5-imino-6-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a butyl group, an imino group, and a benzylidene moiety

Preparation Methods

The synthesis of (6Z)-2-butyl-5-imino-6-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the thiadiazolo[3,2-a]pyrimidine core, followed by the introduction of the butyl, imino, and benzylidene groups. Industrial production methods may involve optimizing these steps to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

When compared to similar compounds, (6Z)-2-butyl-5-imino-6-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one stands out due to its unique structural features and potential applications. Similar compounds include other thiadiazolo[3,2-a]pyrimidines and related heterocyclic compounds. The uniqueness of this compound lies in its specific functional groups and the resulting properties.

Properties

Molecular Formula

C25H26N4O3S

Molecular Weight

462.6 g/mol

IUPAC Name

(6Z)-2-butyl-5-imino-6-[[4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C25H26N4O3S/c1-3-4-8-22-28-29-23(26)21(24(30)27-25(29)33-22)16-18-9-11-19(12-10-18)31-13-14-32-20-7-5-6-17(2)15-20/h5-7,9-12,15-16,26H,3-4,8,13-14H2,1-2H3/b21-16-,26-23?

InChI Key

SAJGBMFURHKLMY-BRDBGPSPSA-N

Isomeric SMILES

CCCCC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCCOC4=CC=CC(=C4)C)/C(=O)N=C2S1

Canonical SMILES

CCCCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=CC=CC(=C4)C)C(=O)N=C2S1

Origin of Product

United States

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